molecular formula C17H26N4O2 B12443502 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester CAS No. 887590-89-8

6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B12443502
CAS No.: 887590-89-8
M. Wt: 318.4 g/mol
InChI Key: PIHJVNGKIGTLCB-UHFFFAOYSA-N
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Description

6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H26N4O2 and a molecular weight of 318.41 g/mol . This compound is known for its complex structure, which includes an indazole ring, an amino group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the indazole ring and the introduction of the amino and tert-butyl ester groups. One common method involves the reaction of 3-diethylaminomethyl-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-indazole-1-carboxylic acid tert-butyl ester
  • 6-Amino-3-ethyl-indazole-1-carboxylic acid tert-butyl ester
  • 6-Amino-3-propyl-indazole-1-carboxylic acid tert-butyl ester

Uniqueness

6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is unique due to its diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

887590-89-8

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 6-amino-3-(diethylaminomethyl)indazole-1-carboxylate

InChI

InChI=1S/C17H26N4O2/c1-6-20(7-2)11-14-13-9-8-12(18)10-15(13)21(19-14)16(22)23-17(3,4)5/h8-10H,6-7,11,18H2,1-5H3

InChI Key

PIHJVNGKIGTLCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C

Origin of Product

United States

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